molecular formula C18H17NO4 B12417485 Fmoc-Ala-OH-d1

Fmoc-Ala-OH-d1

Cat. No.: B12417485
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-YVBYIIFJSA-N
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Description

Fmoc-Ala-OH-d1, also known as deuterium-labeled N-(9-fluorenylmethoxycarbonyl)-L-alanine, is a stable isotope-labeled compound. It is a derivative of Fmoc-Ala-OH, where one of the hydrogen atoms is replaced by deuterium. This compound is primarily used in research for its unique properties, particularly in the field of drug development and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-OH-d1 typically involves the incorporation of deuterium into the Fmoc-Ala-OH molecule. One common method is the reaction of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with L-alanine in the presence of a deuterium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-OH-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc-Cl: Used for the initial protection of the amino group.

    Piperidine: Commonly used for deprotection of the Fmoc group.

    Sodium Bicarbonate: Used as a base in the synthesis.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis and other biochemical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Ala-OH-d1 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the alanine residue, allowing for selective deprotection and subsequent coupling reactions. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking and quantitation in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom can affect the pharmacokinetic and metabolic profiles of compounds, making this compound particularly valuable in drug development and metabolic studies .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

IUPAC Name

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11D

InChI Key

QWXZOFZKSQXPDC-YVBYIIFJSA-N

Isomeric SMILES

[2H][C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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